2-Undecylpyrrole

Biosynthesis Natural Products Antibiotic Production

2-Undecylpyrrole (CAS 61930-40-3) is a C15-alkylated pyrrole that serves as a specific monopyrrole building block in the biosynthesis of prodiginine antibiotics, including undecylprodigiosin and streptorubin B, in *Streptomyces coelicolor*. It is not a generic antimicrobial agent but a precise intermediate with a defined enzymatic role, making it an essential reagent for mutasynthetic studies and the production of structurally specific prodiginine analogues.

Molecular Formula C15H27N
Molecular Weight 221.38 g/mol
CAS No. 61930-40-3
Cat. No. B1249831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Undecylpyrrole
CAS61930-40-3
Synonyms2-undecylpyrrole
Molecular FormulaC15H27N
Molecular Weight221.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=CN1
InChIInChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3
InChIKeyLIZHBNXWXKXCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Undecylpyrrole (CAS 61930-40-3) Procurement Guide: A Key Biosynthetic Intermediate for Prodiginine Antibiotics


2-Undecylpyrrole (CAS 61930-40-3) is a C15-alkylated pyrrole that serves as a specific monopyrrole building block in the biosynthesis of prodiginine antibiotics, including undecylprodigiosin and streptorubin B, in *Streptomyces coelicolor* [1]. It is not a generic antimicrobial agent but a precise intermediate with a defined enzymatic role, making it an essential reagent for mutasynthetic studies and the production of structurally specific prodiginine analogues [2].

2-Undecylpyrrole Substitution Risks: Why Generic Alkylpyrroles Cannot Replicate Specific Biosynthetic Function


The biosynthetic machinery of *Streptomyces coelicolor* exhibits high substrate specificity, and generic substitution of 2-undecylpyrrole with other 2-alkylpyrroles fails to rescue prodiginine production. The enzyme RedH specifically catalyzes the condensation of 2-undecylpyrrole with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) [1]. Furthermore, distinct biosynthetic pathways utilize different monopyrrole intermediates: the *Serratia* prodigiosin pathway requires 2-methyl-3-n-amyl-pyrrole (MAP), while the *Streptomyces* undecylprodigiosin pathway is strictly dependent on 2-undecylpyrrole [2]. Using an incorrect intermediate will result in a complete failure of the desired enzymatic condensation, halting downstream production and compromising experimental reproducibility.

2-Undecylpyrrole Product-Specific Quantitative Evidence Guide


2-Undecylpyrrole vs. 2-Methyl-3-n-Amyl-Pyrrole (MAP): Distinct Pathway Intermediates in Prodiginine Biosynthesis

2-Undecylpyrrole is the exclusive monopyrrole intermediate for the biosynthesis of undecylprodigiosin and streptorubin B in *Streptomyces coelicolor*, while 2-methyl-3-n-amyl-pyrrole (MAP) is the corresponding intermediate for prodigiosin biosynthesis in *Serratia* sp. [1]. This pathway divergence is absolute; the enzymes encoded by the *red* gene cluster in *Streptomyces* will not utilize MAP, and the *pig* cluster enzymes in *Serratia* will not utilize 2-undecylpyrrole [2].

Biosynthesis Natural Products Antibiotic Production

2-Undecylpyrrole Rescue of Undecylprodigiosin Production in *S. coelicolor* redL Knockout Mutants

In *S. coelicolor* mutants with a deleted *redL* gene, the ability to produce undecylprodigiosin and streptorubin B is completely lost. Supplementation of the growth medium with chemically synthesized 2-undecylpyrrole fully restores production of both antibiotics to wild-type levels [1]. This demonstrates a strict requirement for this specific intermediate that cannot be met by endogenous biosynthesis or other alkylpyrroles.

Mutasynthesis Genetic Engineering Natural Products

2-Undecylpyrrole Directs Specific Alkyl Chain Incorporation in Prodiginines, Contrasting with RedPQR Deletion Mutants

Deletion of the *redP*, *redQ*, or *redR* genes in *S. coelicolor* results in an 80-95% decrease in the production of undecylprodigiosin and leads to the formation of an array of prodiginine analogues with varying alkyl chain lengths [1]. This demonstrates that while the organism can produce other alkylpyrroles, they are not efficiently incorporated. In contrast, the specific addition of chemically synthesized 2-undecylpyrrole to a *redL* mutant (which cannot make any 2-undecylpyrrole) exclusively restores production of the natural products undecylprodigiosin and streptorubin B [1]. This highlights the compound's unique ability to ensure the production of a specific, desired analogue.

Biosynthetic Engineering Metabolic Pathway Control Analogue Production

2-Undecylpyrrole Enables Stereochemical Elucidation of Streptorubin B via Mutasynthesis

The absolute stereochemistry of the complex antibiotic streptorubin B was determined using a mutasynthetic approach requiring 2-undecylpyrrole. A stereoselectively deuterium-labeled version of the compound was synthesized and fed to a mutant strain of *S. coelicolor* that was blocked in 2-undecylpyrrole biosynthesis. The successful incorporation of the labeled intermediate into streptorubin B, confirmed by 1H and 2H NMR, was essential for assigning the absolute stereochemistry [1]. This demonstrates a unique application where the compound is an irreplaceable molecular probe.

Stereochemistry Isotopic Labeling Structural Biology

2-Undecylpyrrole Displays Potent In Vitro Antimicrobial Activity with Defined MIC Values

While its primary differentiation lies in its biosynthetic role, 2-undecylpyrrole itself possesses direct antimicrobial activity. It has demonstrated in vitro activity against *Staphylococcus aureus* (MIC = 32 µg/mL), *Escherichia coli* (MIC = 64 µg/mL), and *Candida albicans* (MIC = 16 µg/mL) . This activity profile, particularly its stronger effect on the Gram-positive *S. aureus* compared to the Gram-negative *E. coli*, aligns with its potential as a scaffold for further antibiotic development. However, high-strength comparative data against a panel of close structural analogs is currently limited.

Antimicrobial Susceptibility Drug Discovery Microbiology

2-Undecylpyrrole Best Research and Industrial Application Scenarios


Mutasynthetic Production of Structurally-Defined Undecylprodigiosin and Streptorubin B Analogues

Use 2-undecylpyrrole as a chemical complement to *Streptomyces coelicolor* strains with engineered deletions in the *red* biosynthetic gene cluster (e.g., *redL-* mutants). This strategy enables the exclusive production of natural or non-natural prodiginines with a specific C11 alkyl chain, avoiding the mixture of chain-length analogues produced by wild-type or *redPQR* deletion strains [1]. This is essential for structure-activity relationship (SAR) studies and for producing homogeneous material for biological testing.

Stereochemical Elucidation of Complex Natural Products via Isotopic Labeling

Employ stereoselectively deuterated 2-undecylpyrrole in mutasynthetic feeding experiments with *S. coelicolor* mutants blocked in 2-undecylpyrrole biosynthesis. The successful and specific incorporation of the labeled precursor into target molecules like streptorubin B, followed by advanced NMR analysis, allows for the unambiguous determination of absolute stereochemistry [2]. This application is critical for the complete structural characterization of novel antibiotics from the prodiginine family.

Lead Scaffold for Developing Novel Gram-Positive Antibacterial and Antifungal Agents

Explore 2-undecylpyrrole as a starting point for medicinal chemistry optimization programs targeting Gram-positive bacteria and fungi. The compound's baseline antimicrobial activity, with an MIC of 32 µg/mL against *S. aureus* and 16 µg/mL against *C. albicans*, provides a validated, albeit modest, potency profile that can be improved through structural derivatization . Its simple monopyrrole structure is amenable to a wide range of synthetic modifications.

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